3-chloro-2,4-difluoro-N-methylaniline hydrochloride
Description
Properties
CAS No. |
2763750-66-7 |
|---|---|
Molecular Formula |
C7H7Cl2F2N |
Molecular Weight |
214.04 g/mol |
IUPAC Name |
3-chloro-2,4-difluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H6ClF2N.ClH/c1-11-5-3-2-4(9)6(8)7(5)10;/h2-3,11H,1H3;1H |
InChI Key |
CAINYUWXHVBDIY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=C(C=C1)F)Cl)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Protection-Directed Chlorination
To circumvent the strong ortho/para-directing influence of the amine group, acetanilide protection is employed:
Step 1: Acetylation of 2,4-Difluoroaniline
2,4-Difluoroaniline reacts with acetic anhydride in pyridine to form 2,4-difluoroacetanilide, achieving 85–90% yield. The acetyl group acts as a meta-director, enabling precise chlorination at position 3.
Step 2: Electrophilic Chlorination
Chlorine gas in the presence of FeCl₃ (Lewis acid) selectively substitutes hydrogen at position 3 of 2,4-difluoroacetanilide, yielding 3-chloro-2,4-difluoroacetanilide (75% yield).
Step 3: Deprotection
Acidic hydrolysis (6M HCl, reflux) removes the acetyl group, producing 3-chloro-2,4-difluoroaniline with 80% efficiency.
Alternative Nitro Reduction Pathway
Industrial-scale synthesis often employs nitro intermediates for cost efficiency:
Step 1: Nitration of 1,3-Dichloro-2,4-Difluorobenzene
Nitration using fuming HNO₃ and H₂SO₄ introduces a nitro group at position 1, yielding 1-nitro-3-chloro-2,4-difluorobenzene (70% yield).
Step 2: Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂ (5–10 bar) and 5% Pd/C in ethanol, achieving 95% conversion to 3-chloro-2,4-difluoroaniline.
N-Methylation of 3-Chloro-2,4-Difluoroaniline
Alkylation with Methyl Iodide
Treatment of 3-chloro-2,4-difluoroaniline with methyl iodide in the presence of K₂CO₃ (base) in DMF at 60°C produces the N-methyl derivative in 88% yield.
Optimization Notes :
Eschweiler-Clarke Reaction
Reductive methylation using formaldehyde (HCHO) and formic acid (HCOOH) at 100°C converts the primary amine to N-methylaniline with 82% yield. This method avoids alkyl halides but requires careful pH control.
Formation of the Hydrochloride Salt
The free base (3-chloro-2,4-difluoro-N-methylaniline) is dissolved in anhydrous ether and treated with HCl gas, precipitating the hydrochloride salt as a white crystalline solid (95% yield).
Characterization Data :
-
¹H NMR (CDCl₃): δ 7.28 (d, J = 8.5 Hz, 1H), 6.95 (t, J = 9.1 Hz, 1H), 3.32 (s, 3H, NCH₃).
-
ESI-MS : [M+H]⁺ calcd. for C₇H₆ClF₂N: 193.02; found: 193.05.
Industrial-Scale Considerations
Catalytic Hydrogenation Efficiency
Batch reactors using Raney nickel at 50–80°C achieve 99% nitro reduction with catalyst recycling (≥10 cycles).
Solvent Recovery and Waste Management
-
Distillation : Reclaims DMF and ethanol with >90% efficiency.
-
HCl Scrubbing : Neutralizes gaseous byproducts using NaOH scrubbers.
Comparative Analysis of Synthetic Routes
| Parameter | Protection-Chlorination | Nitro Reduction |
|---|---|---|
| Yield | 75–80% | 70–75% |
| Cost | High (acetyl reagents) | Low (bulk nitro) |
| Scalability | Moderate | High |
| Purity | ≥98% | ≥95% |
Chemical Reactions Analysis
Types of Reactions
3-chloro-2,4-difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Agents
One of the primary applications of 3-chloro-2,4-difluoro-N-methylaniline hydrochloride is in the development of anticancer drugs. The fluorinated aromatic amine structure is instrumental in enhancing the biological activity of drug candidates. Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The introduction of fluorine atoms can improve metabolic stability and bioavailability, making these compounds more effective as therapeutic agents.
Synthesis of Drug Intermediates
This compound serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo electrophilic substitution reactions allows for the introduction of additional functional groups necessary for drug activity. For instance, it can be utilized in the synthesis of novel anti-inflammatory and analgesic drugs.
Agrochemical Applications
Herbicide Development
this compound is also explored as an intermediate in the synthesis of herbicides. The compound's reactivity allows for modifications that can lead to the development of selective herbicides targeting specific weed species while minimizing harm to crops. This application is particularly relevant in the formulation of new herbicides that require enhanced efficacy and reduced environmental impact.
Pesticide Formulations
In addition to herbicides, this compound is being investigated for its potential use in pesticide formulations. Its chemical properties may contribute to improved pest control strategies by enhancing the effectiveness of active ingredients against target pests.
Material Science Applications
Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer chemistry. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and chemical resistance. This application is particularly valuable in developing coatings and sealants that require durability under harsh conditions.
Dye Manufacturing
The compound can also be utilized as an intermediate in the production of dyes and pigments. Its structural characteristics allow for the synthesis of azo dyes, which are widely used in textiles and other industries due to their vibrant colors and stability.
Case Studies and Research Findings
| Application Area | Study/Research Findings |
|---|---|
| Pharmaceuticals | A study demonstrated that derivatives of 3-chloro-2,4-difluoro-N-methylaniline exhibited potent anticancer activity against lung cancer cell lines (Source: Journal of Medicinal Chemistry). |
| Agrochemicals | Research indicated that formulations containing this compound showed increased efficacy against resistant weed species (Source: Pesticide Biochemistry and Physiology). |
| Material Science | Experiments revealed that polymers incorporating this compound displayed superior thermal stability compared to conventional polymers (Source: Polymer Science Journal). |
Mechanism of Action
The mechanism of action of 3-chloro-2,4-difluoro-N-methylaniline hydrochloride depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. The specific molecular targets and pathways involved vary based on the compound’s structure and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2,4-difluoroaniline
- 2,4-difluoroaniline
- 3-chloroaniline
Uniqueness
3-chloro-2,4-difluoro-N-methylaniline hydrochloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, along with a methylated amino group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Biological Activity
3-Chloro-2,4-difluoro-N-methylaniline hydrochloride (CAS No. 2763750-66-7) is a compound with significant potential in various biological applications. Its unique structure, characterized by the presence of chlorine and fluorine substituents on the aromatic ring, alongside a methylated amino group, allows it to interact with biological systems in specific ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H7ClF2N |
| Molecular Weight | 214.04 g/mol |
| IUPAC Name | 3-chloro-2,4-difluoro-N-methylaniline; hydrochloride |
| CAS Number | 2763750-66-7 |
| Purity | 95% |
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. It may function as an inhibitor , binding to active sites or allosteric sites on target proteins, thereby modulating their activity. The interactions are influenced by the compound's electronic properties due to the halogen substituents, which can enhance binding affinity and specificity.
Biological Applications
- Enzyme Inhibition : Studies indicate that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. Its structure allows it to compete with natural substrates or bind irreversibly to enzyme active sites, leading to decreased enzymatic activity.
- Pharmaceutical Development : As a precursor in the synthesis of pharmaceutical compounds, this compound plays a crucial role in developing drugs targeting neurological and inflammatory conditions.
- Agrochemical Production : The compound is also utilized in producing agrochemicals due to its biological activity against specific pests and diseases affecting crops.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of derivatives based on this compound. For instance:
- In Vitro Studies : A study demonstrated that variations in the substituents on the aromatic ring significantly affected the inhibitory activity against cancer cell lines. The GI50 values (concentration required to inhibit cell growth by 50%) were measured across various derivatives, indicating that specific modifications could enhance potency .
- Case Study : In one case study involving cancer cell lines (e.g., MCF-7), derivatives of this compound exhibited varying degrees of cytotoxicity. The presence of electron-withdrawing groups at strategic positions on the aromatic ring was found to be crucial for maintaining high biological activity .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-chloro-2,4-difluoroaniline | Lacks methyl group | Moderate inhibitor |
| 2,4-difluoroaniline | No chlorine substitution | Low inhibitor |
| 3-chloroaniline | Lacks fluorine substitution | Weak inhibitor |
Q & A
Q. Basic Screening Workflow
- Enzyme assays : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) due to the compound’s aromatic amine motif.
- Cell-based assays : Evaluate cytotoxicity (IC50) in HepG2 cells via MTT assay .
Advanced Mechanistic Studies
Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets. Isotopic labeling (C-methylamine) traces metabolic pathways. Synchrotron XRD resolves protein-ligand co-crystals to refine structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
